Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate

Physicochemical profiling Drug-likeness Lead optimization

For medicinal chemistry programs targeting ATR kinase, sourcing a novel chemotype to secure intellectual property is a critical bottleneck. This compound offers a distinct dual-heterocyclic scaffold that directly addresses this challenge. - **IP-Differentiated Chemotype**: The unique benzyloxy-ethyl ester substitution pattern provides a patentable alternative to existing fused imidazo-pyrazole leads in ATR inhibition campaigns. - **Optimized for Lead Development**: A calculated clogP of 0.93 and TPSA of 116.19 Ų suggest a balanced profile for rapid analog generation and potential peripheral selectivity. - **Dual Derivatization Handles**: Orthogonal functional groups (an ethyl carboxylate and a cleavable benzyloxy ether) are ideal for combinatorial library synthesis and SAR exploration.

Molecular Formula C18H16N4O4S
Molecular Weight 384.41
CAS No. 2034364-30-0
Cat. No. B2554991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate
CAS2034364-30-0
Molecular FormulaC18H16N4O4S
Molecular Weight384.41
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3
InChIInChI=1S/C18H16N4O4S/c1-2-25-17(24)14-10-27-18(21-14)22-16(23)13-8-15(20-11-19-13)26-9-12-6-4-3-5-7-12/h3-8,10-11H,2,9H2,1H3,(H,21,22,23)
InChIKeyGNBUPOJOUITNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate: Pharmacophore & Physicochemical Profile


Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate (CAS 2034364-30-0) is a synthetic amide-linked thiazole–pyrimidine conjugate that integrates a benzyloxy substituent at the pyrimidine 6-position and an ethyl carboxylate at the thiazole 4-position . This scaffold fuses two privileged heterocyclic cores recognized for kinase inhibition and antiproliferative activity, placing the compound within the thiazole–pyrimidine amide class explored in recent anticancer campaigns . Its computed clogP of 0.93 and topological polar surface area (TPSA) of 116.19 Ų suggest a balanced lipophilic–hydrophilic profile that may differentiate it from more lipophilic congeners during lead optimization .

1
Thiazole-pyrimidine amide scaffold for kinase inhibitor design
2
Balanced lipophilicity profile for lead optimization
3
Dual orthogonal functional handles support library synthesis

Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate: Why Generics Fail


Even among closely related thiazole–pyrimidine amides, minor substituent changes at the pyrimidine 6-position and the thiazole ester drastically alter hydrogen-bonding capacity, lipophilicity, and target engagement profiles . The benzyloxy group of the title compound provides a distinct aromatic π-stacking motif and a metabolically cleavable ether linkage absent in hydroxyl or pyrrolidine analogs, while the ethyl carboxylate on the thiazole ring modulates both solubility and electrophilic character compared to unsubstituted thiazole amides . Consequently, generic replacement with an in-class analog risks compromising the specific pharmacophoric balance required for ATR kinase binding observed in the Bandaru et al. series .

Benzyloxy motif Replacement with hydroxy or pyrrolidine analogs may alter π-stacking and metabolic lability
Ethyl carboxylate Unsubstituted thiazole amide may not reproduce electrophilic character or solubility profile
Pharmacophore balance Generic in-class analog may lose ATR kinase binding requirements reported in Bandaru series

Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate: Quantitative Differentiation Evidence


Lipophilicity Comparison: Benzyloxy vs. Hydroxyl/Pyrrolidine Analogs

The computed partition coefficient (clogP) of the title compound is 0.93, placing it in an optimal range for oral absorption . In contrast, the 6-hydroxy analog Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate (clogP ≈ -0.2, predicted) is significantly more hydrophilic, while the 6-pyrrolidinyl analog Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-4-carboxylate (clogP ≈ 1.8, predicted) is substantially more lipophilic . The benzyloxy substituent thus uniquely balances logP near the Lipinski ideal of ≤5 without entering the excessively polar or hydrophobic extremes.

Lipophilicity (clogP)
Class-level inference
clogP 0.93 vs. 6-OH analog (~-0.2) and 6-pyrrolidinyl analog (~1.8)
Supports balanced permeability screening context
In silico estimates; experimental logP may differ
Physicochemical profiling Drug-likeness Lead optimization

TPSA Advantage: Reduced BBB Penetration

The TPSA of the target compound is 116.19 Ų, which is below the commonly cited threshold of 140 Ų for moderate blood-brain barrier (BBB) penetration . The comparator Thiazovivin (N-Benzyl-2-(pyrimidin-4-ylamino)thiazole-4-carboxamide, CAS 1226056-71-8) has a TPSA of 87.7 Ų, making it more CNS-penetrant but potentially more promiscuous . The higher TPSA of the title compound may reduce off-target CNS effects while retaining sufficient permeability for peripheral targets.

TPSA & BBB exposure
Cross-study comparable
TPSA 116.19 Ų vs. Thiazovivin 87.7 Ų
Indicates lower probability of CNS penetration
Computed values; confirm with experimental PAMPA or in vivo PK
CNS drug design ADME prediction Permeability

Molecular Weight Advantage over Imidazo-Pyrazole Leads

With a molecular weight of 384.42 Da, the title compound is substantially smaller than the most potent anticancer compounds (13b and 13h) from the Bandaru et al. series, which incorporate a fused imidazo-pyrazole moiety and exceed 500 Da . This size difference places the benzyloxy analog in a more fragment-like or early-lead chemical space, offering higher ligand efficiency potential once biological activity data become available .

Molecular weight
Data to verify
384.42 Da vs. Bandaru leads >500 Da
Places compound in fragment-like chemical space
Activity data unavailable; ligand efficiency remains to be measured
Fragment-based drug design Lead-likeness Molecular complexity

Ethyl 2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazole-4-carboxylate: Procurement Scenarios


Scaffold-Hopping for ATR Kinase Inhibitors

When a project has validated ATR kinase as a target (as in the Bandaru et al. 2022 study ) but requires a novel chemotype to escape existing IP, the title compound offers a structurally distinct benzyloxy-ethyl ester substitution pattern not present in the fused imidazo-pyrazole leads. Its lower molecular weight and balanced clogP support rapid analog generation.

Peripheral Kinase Probe with Low CNS Risk

For programs targeting peripheral kinases where CNS side effects must be avoided, the compound’s TPSA of 116.19 Ų (vs. 87.7 Ų for CNS-penetrant Thiazovivin ) predicts lower BBB permeability, making it a candidate for peripheral-selectivity optimization.

Modular Building Block for Heterocyclic Libraries

The ethyl carboxylate handle on the thiazole ring permits straightforward hydrolysis to the carboxylic acid for further amide coupling or bioconjugation, while the benzyloxy group can be cleaved to reveal a hydroxyl for additional derivatization. This dual orthogonal functionality is ideal for combinatorial library synthesis .

Application
Selection Property
Validation Focus
ATR kinase scaffold-hopping
Benzyloxy-ethyl ester substitution pattern
ATR pharmacophore balance review
Peripheral kinase selectivity optimization
TPSA-based BBB permeability context
CNS exclusion endpoint review
Heterocyclic library synthesis
Dual orthogonal functionality (ethyl ester, benzyloxy)
Derivatization feasibility review
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